N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties . The compound also contains a pyrrolidinone group, which is a common motif in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidinone ring, followed by the introduction of the benzyl and dimethylbenzene groups. The fluorobenzyl group could be introduced using a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of its functional groups, including the planar nature of the aromatic rings and the polar nature of the sulfonamide group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including nucleophilic substitution reactions at the aromatic rings, and hydrolysis of the sulfonamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could impart polarity and potentially make the compound soluble in water .Scientific Research Applications
Quantum Chemical and Molecular Dynamics Simulation Studies
Sulfonamide derivatives have been studied for their adsorption and corrosion inhibition properties on iron surfaces, indicating their potential use in protecting metals from corrosion. Quantum chemical calculations and molecular dynamics simulations help in understanding their adsorption behaviors and reactivity parameters, which can be crucial in designing more effective corrosion inhibitors (S. Kaya et al., 2016).
Synthesis and Structural Characterization
The synthesis and structural characterization of new sulfonamide molecules provide insights into their molecular structures, enabling the exploration of their potential applications in various fields. Studies on compounds like NDMPMBS highlight the importance of structural and electronic properties in determining their functionality and interactions (P. Murthy et al., 2018).
Selective Cyclooxygenase-2 Inhibitors
Sulfonamide derivatives have shown promise as selective cyclooxygenase-2 (COX-2) inhibitors, useful in the treatment of conditions like rheumatoid arthritis and osteoarthritis. The introduction of a fluorine atom into these compounds can enhance their selectivity and potency, which is crucial for developing new therapeutic agents (Hiromasa Hashimoto et al., 2002).
Copper-Catalyzed Radical N-Demethylation
Innovative approaches to N-demethylation of N-methyl amides have been developed using N-fluorobenzenesulfonimide as an oxidant. This method illustrates the potential of sulfonamide derivatives in facilitating complex chemical reactions under metal-free conditions, expanding the toolkit for synthetic chemists (Xu Yi et al., 2020).
Future Directions
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-14-3-8-19(15(2)9-14)27(25,26)22-11-17-10-20(24)23(13-17)12-16-4-6-18(21)7-5-16/h3-9,17,22H,10-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSDKZCSYRTUPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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